molecular formula C14H7Cl3F3NO B3637874 2,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide

2,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B3637874
M. Wt: 368.6 g/mol
InChI Key: KIKPRRKGEJABFF-UHFFFAOYSA-N
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Description

2,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is an organic compound that features both chloro and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 4-chloro-3-(trifluoromethyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups play a crucial role in its binding affinity and activity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dichloro-N-phenylbenzamide
  • 4-chloro-3-(trifluoromethyl)aniline
  • 2,6-dichloro-4-(trifluoromethyl)benzamide

Uniqueness

2,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its stability, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

2,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3F3NO/c15-9-5-4-7(6-8(9)14(18,19)20)21-13(22)12-10(16)2-1-3-11(12)17/h1-6H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKPRRKGEJABFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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